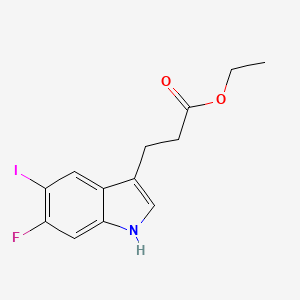
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities. This compound features a unique combination of fluorine and iodine substituents on the indole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common approach is the halogenation of an indole precursor, followed by esterification. For instance, starting with 6-fluoroindole, iodination can be achieved using iodine and a suitable oxidizing agent. The resulting 6-fluoro-5-iodoindole can then be subjected to a Friedel-Crafts acylation reaction with ethyl 3-bromopropanoate in the presence of a Lewis acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The fluorine and iodine substituents can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(5-Iodo-3-indolyl)propanoate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl 3-(6-Fluoro-3-indolyl)propanoate: Lacks the iodine substituent, leading to different chemical and biological properties.
Ethyl 3-(6-Chloro-5-iodo-3-indolyl)propanoate: Chlorine substituent instead of fluorine, which can alter its chemical behavior.
Uniqueness
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is unique due to the presence of both fluorine and iodine substituents on the indole ring. This combination can significantly influence its chemical reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H13FINO2 |
|---|---|
Poids moléculaire |
361.15 g/mol |
Nom IUPAC |
ethyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13FINO2/c1-2-18-13(17)4-3-8-7-16-12-6-10(14)11(15)5-9(8)12/h5-7,16H,2-4H2,1H3 |
Clé InChI |
QFSSYUWGUZKVJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=CC(=C(C=C21)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


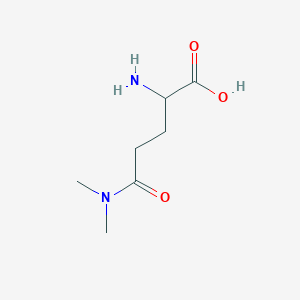
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
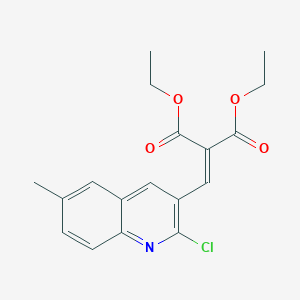
![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
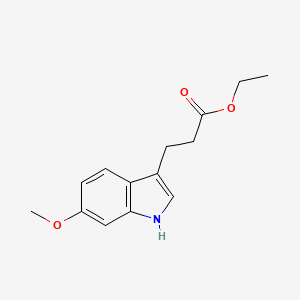
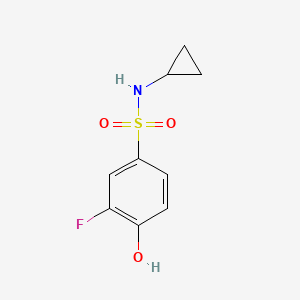
![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)
![trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine](/img/structure/B13721067.png)

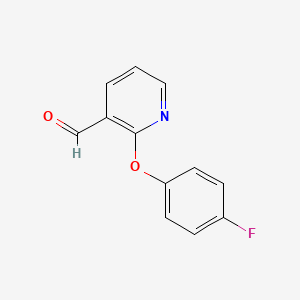

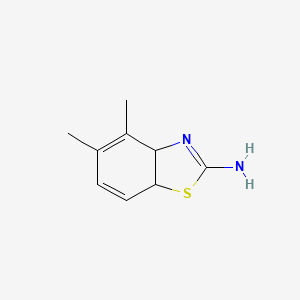

![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
